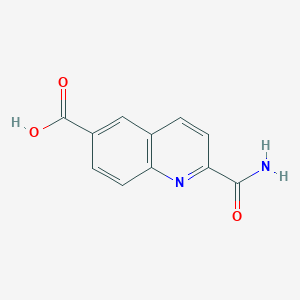
2-carbamoylquinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-carbamoylquinoline-6-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with a carbamoyl group at the 2-position and a carboxylic acid group at the 6-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamoylquinoline-6-carboxylic acid can be achieved through several methods:
Cyclization of Anthranilic Acid Derivatives: One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinoline core. The carbamoyl and carboxylic acid groups can be introduced through subsequent functionalization steps.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde, followed by cyclization to form the quinoline ring. The carbamoyl and carboxylic acid groups can be introduced through further functionalization.
Pfitzinger Reaction: This reaction involves the condensation of isatin with a ketone, followed by cyclization to form the quinoline core. The functional groups can be introduced in subsequent steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
2-carbamoylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Condensation: Condensation reactions can be used to form new bonds and create more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Condensation Reagents: Aldehydes, ketones, and carboxylic acids are commonly used in condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can convert carbonyl groups to hydroxyl groups. Substitution reactions can introduce various functional groups, such as halogens or amines.
科学研究应用
2-carbamoylquinoline-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is used in the study of biological processes and the development of new drugs. It has been shown to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is used in the development of new pharmaceuticals. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.
Industry: The compound is used in the production of various industrial products, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for use in various industrial applications.
作用机制
The mechanism of action of 2-carbamoylquinoline-6-carboxylic acid depends on its specific application. In general, the compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological processes, leading to the desired therapeutic or industrial effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Receptors: The compound can bind to specific receptors, leading to changes in cellular signaling pathways.
Nucleic Acids: The compound can interact with DNA or RNA, leading to changes in gene expression or protein synthesis.
相似化合物的比较
2-carbamoylquinoline-6-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxylic acid: This compound lacks the carbamoyl group, which can affect its biological activity and chemical reactivity.
Quinoline-6-carboxylic acid: This compound lacks the carbamoyl group, which can affect its biological activity and chemical reactivity.
2-aminoquinoline-6-carboxylic acid: This compound has an amino group instead of a carbamoyl group, which can affect its biological activity and chemical reactivity.
The presence of both the carbamoyl and carboxylic acid groups in this compound imparts unique chemical and biological properties, making it distinct from other quinoline derivatives.
属性
分子式 |
C11H8N2O3 |
|---|---|
分子量 |
216.19 g/mol |
IUPAC 名称 |
2-carbamoylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c12-10(14)9-4-1-6-5-7(11(15)16)2-3-8(6)13-9/h1-5H,(H2,12,14)(H,15,16) |
InChI 键 |
AXBASJRXKXUHFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=N2)C(=O)N)C=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


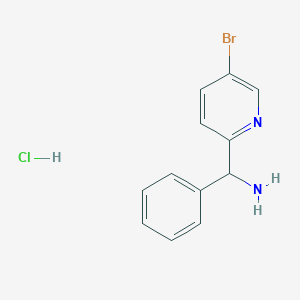
![[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B14798547.png)
![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)
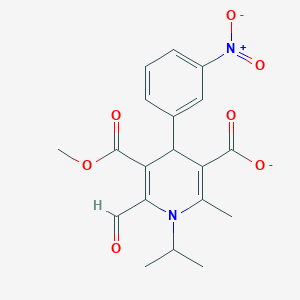



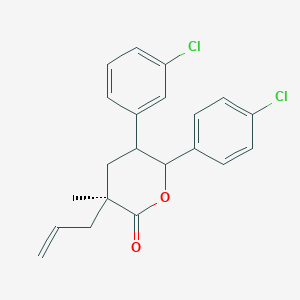
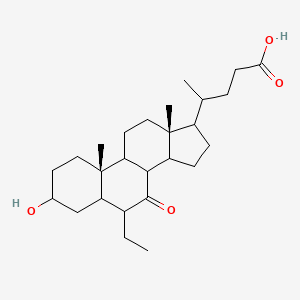
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14798595.png)
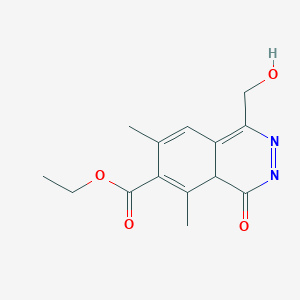
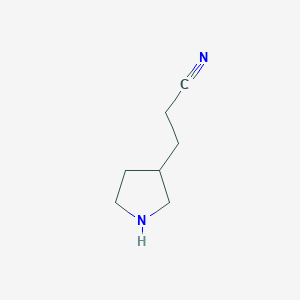

![(2,5-Dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14798617.png)
